Novel inhibitor of the PD-1/PD-L1 interaction by inducing PD-L1 dimerization through PD-1 interacting surface, binding at a hydrophobic cavity formed upon PD-L1 dimerization
BMS-8 is a novel inhibitor of the PD-1/PD-L1 interaction by inducing PD-L1 dimerization through PD-1 interacting surface, binding at a hydrophobic cavity formed upon PD-L1 dimerization.
BMS-8
CAS No.:
Cat. No.: VC0521726
Molecular Formula: C27H28BrNO3
Molecular Weight: 494.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C27H28BrNO3 |
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Molecular Weight | 494.4 g/mol |
IUPAC Name | 1-[[3-bromo-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid |
Standard InChI | InChI=1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31) |
Standard InChI Key | QRXBPPWUGITQLE-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br |
Canonical SMILES | CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
BMS-8, developed by Bristol-Myers Squibb, is a small molecule inhibitor based on the (2-methyl-3-biphenylyl)methanol scaffold. The compound has the following chemical and physical properties:
Property | Value |
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Chemical Name | 1-[[3-bromo-4-[(2-methyl[1,1'-biphenyl]-3-yl)methoxy]phenyl]methyl]-2-piperidinecarboxylic acid |
CAS Number | 1675201-90-7 |
Molecular Formula | C₂₇H₂₈BrNO₃ |
Molecular Weight | 494.42 g/mol |
Canonical SMILES | CC1=C(COC2=CC=C(CN3CCCCC3C(O)=O)C=C2Br)C=CC=C1C4=CC=CC=C4 |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 616.9±55.0 °C at 760 mmHg |
Flash Point | 326.9±31.5 °C |
Physical State | Solid powder |
The molecular structure of BMS-8 contains several key functional groups, including a biphenyl moiety, a piperidine carboxylic acid group, and a brominated aromatic ring connected by an ether linkage .
Solvent | Solubility |
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Methanol | Slightly soluble |
DMSO | 60 mg/mL (121.35 mM) |
For optimal storage and stability, the following conditions are recommended:
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Storage temperature: -20°C
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Stability in solid form: 3 years at -20°C
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Stability in solution: 1 year at -80°C
Mechanism of Action
BMS-8 employs a unique mechanism to inhibit the PD-1/PD-L1 interaction. Unlike antibody-based checkpoint inhibitors that directly block binding interfaces, BMS-8:
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Binds directly to PD-L1
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Induces the formation of PD-L1 homodimers
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Occludes the PD-1 binding site through conformational changes
This mechanism effectively prevents PD-L1 from engaging with PD-1, thereby blocking the immunosuppressive signal that would normally inhibit T-cell function .
The inhibitory potency of BMS-8 has been measured in different assay systems with varying results:
Assay Type | IC₅₀ Value | Reference |
---|---|---|
Homogeneous time-resolved fluorescence (HTRF) binding assay | 146 nM | |
PD-1/PD-L1 interaction inhibition assay | 7.2 μM |
These differences in reported IC₅₀ values likely reflect variations in assay conditions, protein constructs, or measurement methodologies .
Structural Basis of PD-L1 Binding
Crystal structure studies have provided detailed insights into how BMS-8 interacts with PD-L1. When BMS-8 binds to PD-L1, it induces a significant conformational change that leads to protein dimerization .
Binding Mode and Protein Interactions
The BMS-8 binding mode exhibits several distinctive characteristics:
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One BMS-8 molecule binds at the interface between two PD-L1 monomers
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The compound occupies a cylindrical tunnel formed at the dimer interface
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BMS-8 exhibits asymmetric binding, with stronger affinity for one monomer than the other
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The binding stabilizes the PD-L1 dimer through multiple non-polar interactions
Key residues involved in the interaction include:
PD-L1 Residues | Role in Binding |
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Ile54 | Non-polar interaction stabilizing the dimer |
Tyr56 | Non-polar interaction and conformational change |
Met115 | Non-polar interaction stabilizing the dimer |
Ala121 | Non-polar interaction stabilizing the dimer |
Tyr123 | Non-polar interaction stabilizing the dimer |
ALys124 | Forms water bridges that stabilize the complex |
The rotation of ATyr56 sidechain by approximately 40 degrees is particularly significant, as it transforms a deep hydrophobic pocket into a tunnel that accommodates the inhibitor molecule .
Comparison with Other PD-1/PD-L1 Inhibitors
BMS-8 belongs to a family of small molecule inhibitors developed by Bristol-Myers Squibb. Comparative analysis with other compounds in this series provides valuable insights into structure-activity relationships:
Compound | IC₅₀ Value | Key Structural Differences | Relative Potency |
---|---|---|---|
BMS-8 | 146 nM - 7.2 μM | Base compound | Reference |
BMS-202 | 18 nM | Modified substituents | Higher |
BMS-1001 | Not specified | Optimized structure | Higher |
BMS-1166 | Not specified | Further optimized structure | Highest |
Structural studies have shown that while BMS-8 and BMS-202 share a similar binding mode, with both compounds inducing PD-L1 dimerization, BMS-202 demonstrates greater thermal stabilization of PD-L1 (ΔTm of 13°C vs. 9.4°C for BMS-8), consistent with its higher binding affinity .
Later compounds in the series (BMS-1001 and BMS-1166) demonstrate improved ability to restore T-cell activation in cellular assays compared to the earlier compounds including BMS-8, suggesting further refinement of the pharmacophore .
Molecular Dynamics and Binding Energetics
Computational studies have provided additional insights into the binding mechanism of BMS-8 to PD-L1. Molecular dynamics simulations have revealed that:
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BMS-8 displays asymmetric binding preferences, with stronger affinity for one PD-L1 monomer
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The PD-L1 dimer remains stable even after ligand dissociation
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The formation and stability of the small-molecule-induced PD-L1 dimerization is a key factor determining inhibitory activity
Metadynamics simulations exploring the unbinding process have indicated that once formed, the PD-L1 dimer structure remains stable even as the ligand begins to dissociate, suggesting that the conformational change induced by BMS-8 has lasting effects on PD-L1 structure and function .
Applications and Research Tool Value
BMS-8 has significant value as a research tool in understanding PD-1/PD-L1 biology:
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It provides a chemical probe for studying the structural biology of PD-L1
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Its mechanism offers insights into potential strategies for developing orally available checkpoint inhibitors
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It serves as a starting point for the development of more potent small molecule inhibitors
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It enables investigation of differences between small molecule and antibody-based inhibition of the PD-1/PD-L1 pathway
The compound has also helped elucidate the minimal structural requirements for PD-L1 binding. Fragment analysis of BMS-1166 (a more potent analog in the same series) revealed that a two-aromatic ring system constitutes the minimal fragment responsible for PD-L1 binding, providing valuable information for further drug development efforts .
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